N-(2-ethoxyphenyl)-3-oxobutanamide CAS number and properties
N-(2-ethoxyphenyl)-3-oxobutanamide CAS number and properties
CAS Number: 41687-09-6
This technical guide provides a comprehensive overview of N-(2-ethoxyphenyl)-3-oxobutanamide, including its chemical and physical properties, synthesis, spectroscopic characterization, and potential applications. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.
Chemical and Physical Properties
N-(2-ethoxyphenyl)-3-oxobutanamide, also known as Acetoacet-O-phenetidide, is a beta-ketoamide derivative. Its fundamental properties are summarized below.
Table 1: Physicochemical Properties of N-(2-ethoxyphenyl)-3-oxobutanamide
| Property | Value | Reference |
| CAS Number | 41687-09-6 | [1] |
| Molecular Formula | C₁₂H₁₅NO₃ | [1] |
| Molecular Weight | 221.25 g/mol | [1] |
| IUPAC Name | N-(2-ethoxyphenyl)-3-oxobutanamide | [1] |
| Synonyms | Acetoacet-O-phenetidide, N-(2-ethoxyphenyl)acetoacetamide | [1] |
| XLogP3 | 1.9 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 5 | [1] |
| Exact Mass | 221.10519334 Da | [1] |
| Monoisotopic Mass | 221.10519334 Da | [1] |
| Topological Polar Surface Area | 55.4 Ų | [1] |
Synthesis
The synthesis of N-(2-ethoxyphenyl)-3-oxobutanamide typically follows the general procedure for the formation of N-aryl-acetoacetamides, which involves the condensation of an aniline derivative with a β-keto-ester, such as ethyl acetoacetate.
Experimental Protocol: Synthesis of N-(2-ethoxyphenyl)-3-oxobutanamide
This protocol is a generalized procedure based on common methods for the synthesis of related acetoacetamides.
Materials:
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2-Ethoxyaniline
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Ethyl acetoacetate
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Toluene (or another suitable high-boiling point solvent)
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Catalytic amount of acid (e.g., p-toluenesulfonic acid) or base (e.g., sodium ethoxide)
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Ethanol (for recrystallization)
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Standard laboratory glassware and heating apparatus
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 2-ethoxyaniline (1 equivalent) in toluene.
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Add ethyl acetoacetate (1.1 equivalents) to the solution.
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Add a catalytic amount of p-toluenesulfonic acid.
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Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of the ethanol-water azeotrope in the Dean-Stark trap.
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Once the reaction is complete (as determined by TLC or the cessation of azeotrope collection), cool the reaction mixture to room temperature.
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Remove the toluene under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield N-(2-ethoxyphenyl)-3-oxobutanamide as a solid.
Caption: Synthetic workflow for N-(2-ethoxyphenyl)-3-oxobutanamide.
Spectroscopic Characterization
While experimental spectra for N-(2-ethoxyphenyl)-3-oxobutanamide are not widely published, a theoretical interpretation based on its structure and data from analogous compounds is presented below.
¹H NMR Spectroscopy
The expected proton NMR chemical shifts for N-(2-ethoxyphenyl)-3-oxobutanamide in CDCl₃ are as follows:
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δ 1.4-1.5 ppm (t, 3H): Methyl protons of the ethoxy group.
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δ 2.3 ppm (s, 3H): Methyl protons of the acetyl group.
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δ 3.6 ppm (s, 2H): Methylene protons between the two carbonyl groups.
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δ 4.0-4.1 ppm (q, 2H): Methylene protons of the ethoxy group.
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δ 6.9-7.2 ppm (m, 4H): Aromatic protons.
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δ 8.5-9.0 ppm (br s, 1H): Amide proton (NH).
¹³C NMR Spectroscopy
The predicted carbon NMR chemical shifts for N-(2-ethoxyphenyl)-3-oxobutanamide in CDCl₃ are:
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δ 14-15 ppm: Methyl carbon of the ethoxy group.
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δ 31 ppm: Methyl carbon of the acetyl group.
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δ 50 ppm: Methylene carbon between the two carbonyl groups.
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δ 64 ppm: Methylene carbon of the ethoxy group.
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δ 112-128 ppm: Aromatic carbons.
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δ 148 ppm: Aromatic carbon attached to the ethoxy group.
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δ 165 ppm: Amide carbonyl carbon.
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δ 205 ppm: Ketone carbonyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum of N-(2-ethoxyphenyl)-3-oxobutanamide is expected to show the following characteristic absorption bands:
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3250-3400 cm⁻¹ (N-H stretch): A moderate to strong band corresponding to the amide N-H stretching vibration.
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3000-3100 cm⁻¹ (aromatic C-H stretch): Weak to medium bands for the C-H stretching of the aromatic ring.
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2850-2980 cm⁻¹ (aliphatic C-H stretch): Medium bands for the C-H stretching of the methyl and methylene groups.
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~1720 cm⁻¹ (C=O ketone stretch): A strong band for the ketonic carbonyl group.
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~1670 cm⁻¹ (C=O amide I stretch): A strong band for the amide carbonyl group.
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~1540 cm⁻¹ (N-H bend and C-N stretch, amide II): A medium to strong band.
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1400-1600 cm⁻¹ (C=C aromatic stretch): Several medium to weak bands.
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1200-1250 cm⁻¹ (Ar-O-C stretch): A strong band for the aryl ether linkage.
Mass Spectrometry
The fragmentation pattern of N-(2-ethoxyphenyl)-3-oxobutanamide in mass spectrometry is expected to show a molecular ion peak [M]⁺ at m/z 221. The fragmentation is likely to proceed through cleavage of the amide and keto groups. Key expected fragments include:
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m/z 178: Loss of the acetyl group (CH₃CO).
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m/z 137: Cleavage of the butanamide chain, leaving the ethoxyphenylamine fragment.
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m/z 109: Loss of ethylene from the ethoxy group of the m/z 137 fragment.
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m/z 43: The acetyl cation (CH₃CO)⁺.
Biological Activity and Potential Applications
There is limited specific information on the biological activity of N-(2-ethoxyphenyl)-3-oxobutanamide in the current literature. However, the broader class of 3-oxobutanamides has been investigated for various biological activities.
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Antimicrobial and Antioxidant Potential: Some studies on other 3-oxobutanamide derivatives have explored their potential as antimicrobial and antioxidant agents.[3]
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Cytotoxicity: Certain derivatives of the acetoacetanilide class have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this scaffold could be a starting point for the development of new cytotoxic agents.[4]
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Synthetic Intermediate: N-aryl-3-oxobutanamides are versatile intermediates in organic synthesis, particularly in multicomponent reactions to generate diverse heterocyclic structures.[4] It has been noted that N-(2-ethoxyphenyl)-3-oxobutanamide behaves similarly to its methoxy analog in some of these reactions.[4]
Given the lack of specific biological data, a logical workflow for investigating this compound would involve initial screening for various biological activities followed by more in-depth mechanistic studies if any promising activity is identified.
Caption: Proposed workflow for the biological evaluation of N-(2-ethoxyphenyl)-3-oxobutanamide.
Conclusion
N-(2-ethoxyphenyl)-3-oxobutanamide is a readily synthesizable compound with a range of interesting chemical features. While its biological profile is currently underexplored, its structural similarity to other biologically active acetoacetanilides suggests that it may possess valuable pharmacological properties. This technical guide provides a foundation for future research into this compound, from its basic chemical characterization to the exploration of its potential as a synthetic building block or a bioactive agent. Further experimental validation of its physical properties and a systematic investigation of its biological activities are warranted.
References
- 1. N-(2-ethoxyphenyl)-3-oxobutanamide | C12H15NO3 | CID 296086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Synthesis and toxicity assessment of 3-oxobutanamides against human lymphocytes and isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(2-Methoxyphenyl)-3-oxobutanamide | 92-15-9 | Benchchem [benchchem.com]
